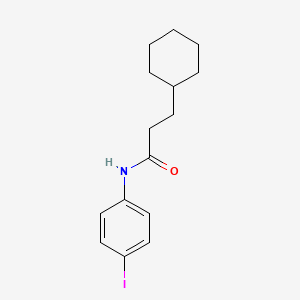![molecular formula C14H6F13N3O4 B15015172 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B15015172.png)
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide typically involves the reaction of a fluorinated aldehyde with a hydrazide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar thermal stability and resistance to degradation.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and chemical vapor deposition processes.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide is unique due to its combination of a highly fluorinated backbone with a hydrazone linkage and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H6F13N3O4 |
|---|---|
分子量 |
527.19 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H6F13N3O4/c15-9(16,8(32)29-28-4-5-3-6(30(33)34)1-2-7(5)31)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4,31H,(H,29,32)/b28-4+ |
InChIキー |
LFEWWMZRIFAPGR-KLCRIKRISA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol](/img/structure/B15015150.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015158.png)
![1-[(4-{2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B15015171.png)
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B15015177.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015183.png)
![3-(5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15015191.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015197.png)
![6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015202.png)
